molecular formula C12H9Cl2NO B1330836 3-Chloro-4-(2-chlorophenoxy)aniline CAS No. 56966-54-2

3-Chloro-4-(2-chlorophenoxy)aniline

Cat. No. B1330836
CAS RN: 56966-54-2
M. Wt: 254.11 g/mol
InChI Key: YYADBYCIGQCOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-Chloro-4-(2-chlorophenoxy)aniline is a chlorinated aniline derivative, which is a class of compounds known for their various industrial applications, including as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Although the specific compound is not directly discussed in the provided papers, related chlorinated anilines and their synthesis methods are extensively studied, indicating the relevance of such compounds in chemical research and industry.

Synthesis Analysis

The synthesis of chlorinated anilines can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline starts with 3,4-dichloronitrobenzene, which undergoes high-pressure hydrolysis and reduction to yield 2-chloro-4-aminophenol, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Another example is the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction . These methods highlight the importance of chlorination, condensation, and reduction reactions in the synthesis of chlorinated anilines.

Molecular Structure Analysis

The molecular structure of chlorinated anilines is characterized by the presence of chlorine atoms and an aniline moiety. The structure of such compounds is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography . These techniques provide detailed information about the molecular framework and the positioning of substituents, which is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Chlorinated anilines can undergo various chemical reactions, depending on their specific functional groups. For example, the electrooxidative double ene-type chlorination is a reaction that can be used to prepare chlorinated compounds, as demonstrated in the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . The presence of chlorine atoms in the molecule can also lead to interesting biotransformation reactions, such as the intramolecular hydroxylation-induced chlorine migration observed in the metabolism of 1-(4-chlorophenyl)-3,3-dimethyltriazene .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines are influenced by their molecular structure. These properties can be studied using various physicochemical tests, such as UV-visible spectroscopy, which can reveal characteristics like photochromic or thermochromic behavior . The presence of chlorine atoms and other substituents affects the compound's boiling point, melting point, solubility, and stability, which are important parameters for industrial applications and environmental impact assessments.

Scientific Research Applications

  • 3-Chloro-4-(2-chlorophenoxy)aniline is a chemical compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 . It is typically used for research purposes .
  • It is important to note that this compound is for research use only and is not intended for diagnostic or therapeutic use .
  • Antimalarial Activity

    • In the field of pharmaceutical research , this compound has been used in the synthesis of a hybrid drug for antimalarial activity .
    • The hybrid drug was synthesized by covalently linking its precursors through a sequential coupling solvent extraction process .
  • Antifungal Activity

    • Another application is in the study of antifungal activity .
    • The compound was used in the synthesis of a drug to study its effects on the structure of C. albicans cells .
  • 3-Chloro-4-(2-chlorophenoxy)aniline is a versatile compound that has various applications in the field of research .
  • It is typically used for proteomics research .
  • This compound has a molecular formula of C12H9Cl2NO and a molecular weight of 254.11 .

Safety And Hazards

The safety information for 3-Chloro-4-(2-chlorophenoxy)aniline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-chloro-4-(2-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYADBYCIGQCOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328971
Record name 3-chloro-4-(2-chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2-chlorophenoxy)aniline

CAS RN

56966-54-2
Record name 3-chloro-4-(2-chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ishikawa, M Seto, H Banno, Y Kawakita… - Journal of medicinal …, 2011 - ACS Publications
Dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) have been investigated for breast, lung, gastric, prostate, and other …
Number of citations: 197 pubs.acs.org

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